4-Iodo-2,2-dimethyl-tetrahydro-pyran
CAS No.: 882687-80-1
Cat. No.: VC2728839
Molecular Formula: C7H13IO
Molecular Weight: 240.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 882687-80-1 |
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Molecular Formula | C7H13IO |
Molecular Weight | 240.08 g/mol |
IUPAC Name | 4-iodo-2,2-dimethyloxane |
Standard InChI | InChI=1S/C7H13IO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5H2,1-2H3 |
Standard InChI Key | CTPMPYIKWARWDI-UHFFFAOYSA-N |
SMILES | CC1(CC(CCO1)I)C |
Canonical SMILES | CC1(CC(CCO1)I)C |
Introduction
Chemical Identity and Nomenclature
4-Iodo-2,2-dimethyl-tetrahydro-pyran is a cyclic ether characterized by an iodine substituent at the 4-position of the tetrahydropyran ring with two methyl groups at the 2-position. The compound is also known by several synonyms including 4-iodo-2,2-dimethyloxane and tetrahydro-4-iodo-2,2-dimethyl-2H-pyran . Its molecular formula is C₇H₁₃IO with a molecular weight of 240.08 g/mol . The compound is registered under the CAS number 882687-80-1 . The structural representation of this compound features a six-membered heterocyclic ring containing an oxygen atom, with an iodine atom attached to the 4-position carbon and two methyl groups at the 2-position.
Structural Identification
The structure of 4-Iodo-2,2-dimethyl-tetrahydro-pyran is critical to understanding its chemical behavior. The compound features:
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A tetrahydropyran skeleton (six-membered ring with one oxygen atom)
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An iodine substituent at the 4-position
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Two methyl groups at the 2-position
Physical and Chemical Properties
4-Iodo-2,2-dimethyl-tetrahydro-pyran exhibits distinctive physical and chemical properties that influence its applications in organic synthesis and related fields. These properties are summarized in Table 1 below.
Table 1: Physical and Chemical Properties of 4-Iodo-2,2-dimethyl-tetrahydro-pyran
The compound is classified as a cyclic ether with moderate lipophilicity as indicated by its XLogP3-AA value of 2.2 . The absence of hydrogen bond donors and the presence of a single hydrogen bond acceptor (the oxygen atom in the ring) affect its solubility profile and interactions with other molecules . The compound's relatively high boiling point suggests significant intermolecular forces, likely due to the presence of the iodine atom, which can participate in halogen bonding .
Synthesis Methods
Multiple synthetic routes have been developed for the preparation of 4-Iodo-2,2-dimethyl-tetrahydro-pyran and structurally related compounds. The synthesis generally involves various chemical transformations including iodination reactions, cyclization processes, and functional group modifications.
General Synthetic Approach
A common approach to synthesizing 4-Iodo-2,2-dimethyl-tetrahydro-pyran involves the iodination of an appropriately substituted tetrahydropyran precursor. One method employs sodium iodide in acetone, similar to the synthesis described for the related compound 4-(Iodomethyl)tetrahydro-2H-pyran . This approach typically involves refluxing the reaction mixture for an extended period to ensure complete conversion .
Applications in Chemical Research
4-Iodo-2,2-dimethyl-tetrahydro-pyran serves as an important building block in organic synthesis, particularly in the development of pharmaceutically relevant compounds. Its applications span multiple areas of chemical research:
Synthetic Intermediate
The compound functions as a valuable synthetic intermediate in the preparation of more complex molecular structures. The iodine substituent at the 4-position provides a reactive site for various transformations including:
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Cross-coupling reactions (Suzuki, Sonogashira, Heck)
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Nucleophilic substitution reactions
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Radical-mediated transformations
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Metal-halogen exchange reactions
These transformations enable the incorporation of the 2,2-dimethyltetrahydropyran scaffold into more complex structures, particularly those with pharmaceutical relevance.
Pharmaceutical Applications
The 2,2-dimethyltetrahydropyran scaffold appears in various bioactive compounds. Research on related compounds, such as 2,2,6-trisubstituted 5-methylidenetetrahydropyran-4-ones, has shown potential anticancer activity . For example, 6-isopropyl-2,2-dimethyl-5-methylidenetetrahydropyran-4-one demonstrated notable biological activity in studies . The presence of an iodine substituent in 4-Iodo-2,2-dimethyl-tetrahydro-pyran provides opportunities for further functionalization to develop compounds with enhanced biological properties.
Related Compounds and Structural Analogues
Several structurally related compounds share chemical features with 4-Iodo-2,2-dimethyl-tetrahydro-pyran, providing context for understanding its chemical behavior and potential applications.
Tetrahydropyran Derivatives
Compounds with the tetrahydropyran scaffold but different substitution patterns include:
These compounds demonstrate the versatility of the tetrahydropyran scaffold in organic synthesis and the impact of different substitution patterns on chemical properties.
Structural Isomers and Analogues
PubChem indicates that 4-Iodo-2,2-dimethyl-tetrahydro-pyran has several structural analogues with the same connectivity but different stereochemical arrangements . These structural variations may exhibit different chemical and biological properties, highlighting the importance of precise structural characterization in chemical research.
Analytical Characterization Methods
While specific analytical data for 4-Iodo-2,2-dimethyl-tetrahydro-pyran is limited in the provided sources, standard analytical techniques for characterizing related compounds can be applied:
Spectroscopic Methods
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¹H NMR spectroscopy: For characterizing the proton environments in the molecule, particularly the methyl groups at the 2-position and the hydrogen at the iodine-bearing carbon
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¹³C NMR spectroscopy: For identifying the carbon environments in the tetrahydropyran ring and substituents
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Infrared (IR) spectroscopy: For identifying functional group vibrations, especially the C-O-C stretching of the tetrahydropyran ring
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Mass spectrometry: For molecular weight confirmation and fragmentation pattern analysis
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